molecular formula C8H7NO4S B8702134 2-(Methylthio)-4-nitrobenzoic acid CAS No. 2597-55-9

2-(Methylthio)-4-nitrobenzoic acid

Cat. No.: B8702134
CAS No.: 2597-55-9
M. Wt: 213.21 g/mol
InChI Key: HCFZFKHTTZBPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO4S and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

2597-55-9

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

2-methylsulfanyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H7NO4S/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

HCFZFKHTTZBPNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-chloro-4-nitrobenzoic acid (24.2 g, 120 mmol), methyldisulfide (5.6 mL), copper powder (7.6 g) in 160 mL of DMA was heated to 135° C. during 1 hours, kept at that temperature for 90 minutes, and then heated at 165° C. for 2 hours. After the reaction was completed, the solvent was removed in vacuum to afford the crude compound, which was poured into 40% w/v aqueous sodium hydroxide solution. The mixture was filtered and the filtrate was washed with EtOAc and the aqueous layer was acidified with concentrated aqueous hydrochloric acid and filtered. The solid residue was washed with water and then dissolved in EtOAc, and the solution was dried over anhydrous Na2SO4 and evaporated to dryness under reduced pressure. The residue was crystallized from aqueous EtOH to give 2-(methylsulfanyl)-4-nitrobenzoic acid. 1H-NMR (400 MHz, MeOD) δ ppm 8.2˜8.33 (rn, 1H), 8.12˜8.17 (m, 1H), 7.95˜7.98 (m, 1H), 2.53 (s, 3H).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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